molecular formula C11H9N5O B14253184 N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide CAS No. 443145-36-6

N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide

Cat. No.: B14253184
CAS No.: 443145-36-6
M. Wt: 227.22 g/mol
InChI Key: YXPOSBKXHXBEGW-UHFFFAOYSA-N
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Description

N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide is an organic compound belonging to the class of imidazoquinolines This compound is characterized by the presence of an imidazoquinoline core, which is a fused ring system consisting of an imidazole ring and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide typically involves the reaction of 2-amino-3-methylimidazo[4,5-f]quinoline with nitrous acid. The reaction conditions generally include an acidic medium to facilitate the formation of the nitrous amide group. The process can be summarized as follows:

    Starting Material: 2-amino-3-methylimidazo[4,5-f]quinoline

    Reagent: Nitrous acid (HNO2)

    Reaction Conditions: Acidic medium (e.g., hydrochloric acid)

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrous amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrous amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted imidazoquinoline derivatives.

Scientific Research Applications

N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to the modulation of various biological pathways. For example, it may induce DNA damage or inhibit specific enzymes, resulting in cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylimidazo[4,5-f]quinoline: A structurally similar compound with known carcinogenic properties.

    2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline: Another imidazoquinoline derivative with biological activity.

    2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: A related compound found in cooked meats with mutagenic properties.

Uniqueness

N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide is unique due to its specific nitrous amide group, which imparts distinct chemical reactivity and biological activity compared to other imidazoquinoline derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

443145-36-6

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

N-(3-methylimidazo[4,5-f]quinolin-2-yl)nitrous amide

InChI

InChI=1S/C11H9N5O/c1-16-9-5-4-8-7(3-2-6-12-8)10(9)13-11(16)14-15-17/h2-6H,1H3,(H,13,14,17)

InChI Key

YXPOSBKXHXBEGW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1NN=O

Origin of Product

United States

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